S-Enantiomer Demonstrates ~10-Fold Superior 11β-HSD1 Inhibitory Potency vs. R-Enantiomer
The (S)-enantiomer of piperidine-3-sulfonamide derivatives exhibits approximately 10-fold greater inhibitory potency against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) compared to the corresponding (R)-enantiomer. This stereochemical preference drove the exclusive synthesis of additional (S)-configured analogs for SAR exploration [1]. Docking studies revealed that the S-enantiomer adopts an interaction mode enabling productive contacts with key residues in the h11β-HSD1 active site, whereas the R-enantiomer cannot accommodate the same binding geometry [2].
| Evidence Dimension | Enzyme inhibitory potency (11β-HSD1) |
|---|---|
| Target Compound Data | (S)-enantiomer: ~10-fold more potent |
| Comparator Or Baseline | (R)-enantiomer: baseline potency |
| Quantified Difference | Approximately 10-fold difference |
| Conditions | In vitro 11β-HSD1 enzyme inhibition assay; human and mouse enzyme isoforms |
Why This Matters
Procurement of the incorrect enantiomer would result in a 10-fold loss in target engagement, potentially invalidating hit-to-lead campaigns and consuming screening resources.
- [1] Yan, H., et al. (2012). Discovery of novel sulfonamides as potent and selective inhibitors against human and mouse 11β-hydroxysteroid dehydrogenase type 1. Steroids, 77(10), 932-939. View Source
- [2] CAS IR GRID. Docking studies of S-enantiomer and R-enantiomer bound to h11β-HSD1. View Source
